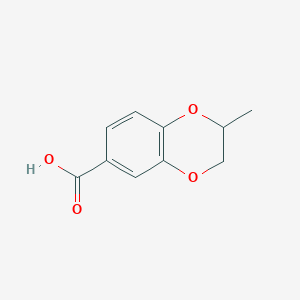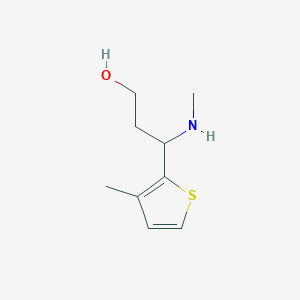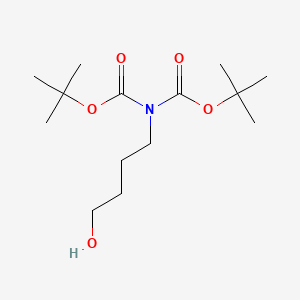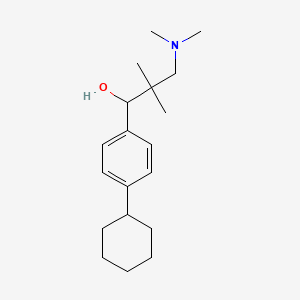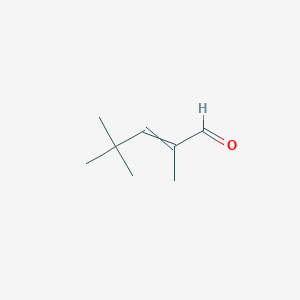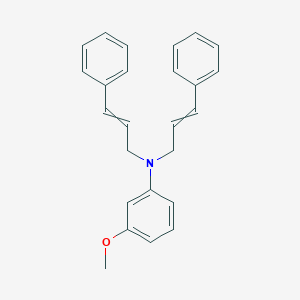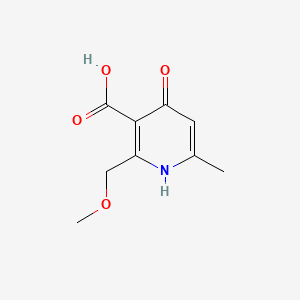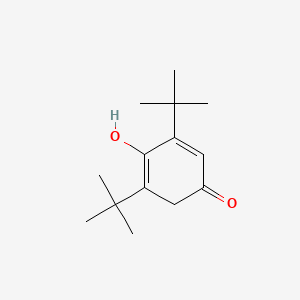
3,5-Ditert-butyl-4-hydroxycyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3,5-di-tert-butyl-2,4-cyclohexadien-1-one is an organic compound with the molecular formula C14H22O2. It is known for its unique structure, which includes two tert-butyl groups and a hydroxyl group attached to a cyclohexadienone ring. This compound is often used in various chemical and industrial applications due to its stability and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Hydroxy-3,5-di-tert-butyl-2,4-cyclohexadien-1-one involves the reaction of 3,5-di-tert-butylphenol with iodine in the presence of a base, followed by reduction . The reaction conditions typically include:
Reactants: 3,5-di-tert-butylphenol, iodine, base (e.g., sodium hydroxide)
Solvent: Often an organic solvent like dichloromethane
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
In industrial settings, the production of 4-Hydroxy-3,5-di-tert-butyl-2,4-cyclohexadien-1-one may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3,5-di-tert-butyl-2,4-cyclohexadien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form a more saturated cyclohexanone derivative.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of cyclohexanone derivatives.
Substitution: Formation of substituted cyclohexadienone derivatives
Aplicaciones Científicas De Investigación
4-Hydroxy-3,5-di-tert-butyl-2,4-cyclohexadien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized as a stabilizer in polymers and other materials to prevent oxidative degradation
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3,5-di-tert-butyl-2,4-cyclohexadien-1-one involves its ability to donate hydrogen atoms, thereby acting as an antioxidant. This compound can neutralize free radicals and prevent oxidative damage to cells and materials. The molecular targets include reactive oxygen species and other free radicals, which are stabilized by the compound’s hydroxyl group .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 2,6-Di-tert-butyl-4-methylphenol (BHT)
- 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
Uniqueness
4-Hydroxy-3,5-di-tert-butyl-2,4-cyclohexadien-1-one is unique due to its specific structure, which provides a balance between stability and reactivity. Unlike other similar compounds, it has a cyclohexadienone ring, which imparts distinct chemical properties and reactivity patterns .
Propiedades
Número CAS |
54965-43-4 |
|---|---|
Fórmula molecular |
C14H22O2 |
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
3,5-ditert-butyl-4-hydroxycyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7,16H,8H2,1-6H3 |
Clave InChI |
VMIBWUBKVGANRX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=CC(=O)C1)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


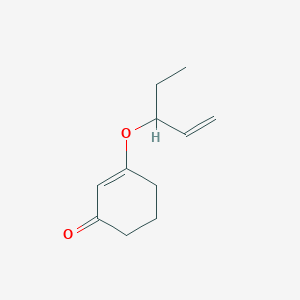
![Methyl 4-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}benzoate](/img/structure/B13946726.png)
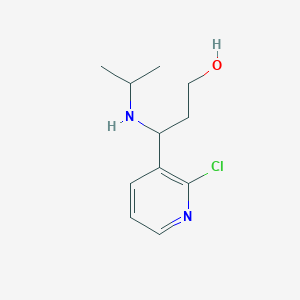
![3-Benzhydryl-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13946734.png)

![4-Chloro-3-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13946754.png)
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13946763.png)
